molecular formula C11H8ClN5O2 B11245560 7-(3-Chlorophenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylic acid

7-(3-Chlorophenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylic acid

Cat. No.: B11245560
M. Wt: 277.66 g/mol
InChI Key: ISKMZANNZBOZFA-UHFFFAOYSA-N
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Description

7-(3-Chlorophenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylic acid is a heterocyclic compound that has garnered interest due to its unique structure and potential applications in various fields, including medicinal chemistry and materials science. This compound features a tetrazole ring fused with a pyrimidine ring, and a chlorophenyl group attached to the tetrazole ring, making it a versatile scaffold for chemical modifications and biological evaluations.

Preparation Methods

The synthesis of 7-(3-Chlorophenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting an appropriate nitrile with sodium azide in the presence of a catalyst such as zinc chloride.

    Cyclization with Pyrimidine: The tetrazole intermediate is then subjected to cyclization with a pyrimidine derivative under acidic or basic conditions to form the fused heterocyclic system.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a substitution reaction using a chlorinated aromatic compound and a suitable base.

Industrial production methods may involve optimization of these steps to improve yield and scalability, including the use of continuous flow reactors and green chemistry principles to minimize waste and energy consumption.

Chemical Reactions Analysis

7-(3-Chlorophenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, forming substituted derivatives.

    Condensation: The carboxylic acid group can participate in condensation reactions with alcohols or amines to form esters or amides, respectively.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions.

Scientific Research Applications

7-(3-Chlorophenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylic acid has been explored for various scientific research applications:

Mechanism of Action

The mechanism of action of 7-(3-Chlorophenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. For example, as a CDK inhibitor, the compound binds to the ATP-binding site of the kinase, preventing phosphorylation of target proteins and thereby inhibiting cell cycle progression . The molecular pathways involved include the regulation of cell division, apoptosis, and signal transduction.

Comparison with Similar Compounds

7-(3-Chlorophenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylic acid can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the presence of the chlorophenyl group, which can influence its biological activity and chemical reactivity.

Properties

Molecular Formula

C11H8ClN5O2

Molecular Weight

277.66 g/mol

IUPAC Name

7-(3-chlorophenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylic acid

InChI

InChI=1S/C11H8ClN5O2/c12-7-3-1-2-6(4-7)9-5-8(10(18)19)13-11-14-15-16-17(9)11/h1-5,9H,(H,18,19)(H,13,14,16)

InChI Key

ISKMZANNZBOZFA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2C=C(NC3=NN=NN23)C(=O)O

Origin of Product

United States

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